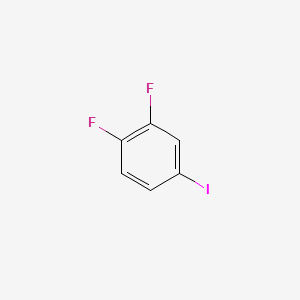

1,2-Difluoro-4-iodobenzene

Overview

Description

1,2-Difluoro-4-iodobenzene: is an organic compound with the molecular formula C6H3F2I . It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms and one by an iodine atom. This compound is typically a clear, colorless to slightly brown liquid . It is used in various chemical synthesis processes due to its unique reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Difluoro-4-iodobenzene can be synthesized through several methods. One common method involves the iodination of 1,2-difluorobenzene. This process typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom into the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale iodination reactions. These reactions are carried out in specialized reactors that ensure precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Difluoro-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, where it forms carbon-carbon bonds with other organic molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.

Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

Major Products:

Substitution Reactions: Products vary depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

1,2-Difluoro-4-iodobenzene has several applications in scientific research:

Biology: It serves as a precursor in the synthesis of biologically active molecules.

Medicine: It is involved in the development of pharmaceuticals, especially in the synthesis of drug candidates.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,2-difluoro-4-iodobenzene primarily involves its reactivity in substitution and coupling reactions. The presence of fluorine atoms increases the electron density on the benzene ring, making it more reactive towards electrophiles. The iodine atom, being a good leaving group, facilitates these reactions by readily departing from the benzene ring .

Comparison with Similar Compounds

1,2-Difluorobenzene: Lacks the iodine atom, making it less reactive in certain coupling reactions.

4-Iodobenzene: Lacks the fluorine atoms, resulting in different reactivity and applications.

1,3-Difluoro-4-iodobenzene: Similar structure but different substitution pattern, leading to variations in reactivity and use.

Uniqueness: 1,2-Difluoro-4-iodobenzene is unique due to the combined presence of both fluorine and iodine atoms, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various fields of research and industry .

Biological Activity

1,2-Difluoro-4-iodobenzene (DFIB) is a halogenated aromatic compound with the molecular formula C₆H₃F₂I and a molecular weight of 239.99 g/mol. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of DFIB, focusing on its interactions at the molecular level, its pharmacological implications, and relevant case studies.

This compound features two fluorine atoms and one iodine atom attached to a benzene ring. Its structure can be represented as follows:

Physical Properties:

- Boiling Point: 177-178 °C

- Density: 1.990 g/cm³

- Flash Point: 72 °C

Pharmacological Profile

DFIB has been investigated for its potential as a pharmaceutical agent. Its biological activity can be attributed to its ability to interact with various biological targets, including enzymes and receptors.

Inhibitory Activity:

DFIB has shown inhibitory effects on cytochrome P450 enzymes, specifically CYP1A2 and CYP2C9, which are crucial for drug metabolism. The inhibition of these enzymes can lead to altered pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions in drug development contexts .

Cellular Uptake:

Studies indicate that DFIB is a blood-brain barrier (BBB) permeant compound, suggesting potential central nervous system (CNS) effects. This property could be advantageous for developing treatments targeting CNS disorders .

Study on Antimicrobial Activity

A notable study examined the antimicrobial properties of DFIB against various bacterial strains. The results indicated that DFIB exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to its lipophilic nature .

Synthesis and Biological Evaluation

Research involving the synthesis of DFIB derivatives demonstrated that modifications at the iodine position can enhance biological activity. For instance, derivatives with additional functional groups showed increased potency against Mycobacterium tuberculosis, suggesting that structural variations can be leveraged for therapeutic development .

Data Table: Biological Activity Overview

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed to utilize 1,2-Difluoro-4-iodobenzene in cycloaddition reactions?

- Methodological Answer : The compound is used in gold(I)-catalyzed [4+2] cycloaddition reactions to synthesize hydroacenes and hybrid heptacene-cyclobutadiene ribbons. The process involves reacting this compound with Au(I) catalysts under controlled conditions to achieve regioselective bond formation. Reaction parameters such as temperature, solvent polarity, and catalyst loading are critical for optimizing yields and minimizing side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F-NMR Spectroscopy : Used to analyze fluorine environments and confirm substitution patterns. For example, ¹⁹F-NMR spectra (e.g., δ = -120 to -130 ppm) can resolve coupling constants (²J₆F−₅F ≈ 20 Hz) and verify para-iodine substitution .

- FT-IR Spectroscopy : Key absorption bands include C-F stretches (~1100–1250 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹), which help confirm structural integrity .

Q. What thermodynamic data are available for gas-phase studies of this compound?

- Methodological Answer : Key thermodynamic parameters (Table 1) are derived from calorimetric and mass-spectrometric studies:

| Property | Value (kJ/mol) | Method/Reference |

|---|---|---|

| ΔfH°(gas) | -272.3 ± 1.5 | Good et al. (1962) |

| Ionization Energy (IE) | 9.23 ± 0.02 eV | Buker et al. (1997) |

| Proton Affinity | 748.1 ± 5.0 | Larson & McMahon (1984) |

These values are critical for modeling reaction kinetics and stability under varying conditions .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence cross-coupling reactivity in this compound?

- Methodological Answer : The electron-withdrawing nature of fluorine atoms deactivates the aromatic ring, reducing nucleophilic substitution rates at the iodine position. However, this effect stabilizes transition states in Au(I)-catalyzed reactions by polarizing the C-I bond. Computational studies (DFT) and kinetic isotope effects (KIE) are recommended to quantify electronic contributions .

Q. What experimental strategies resolve contradictions in reported thermodynamic properties (e.g., ΔfH° discrepancies)?

- Methodological Answer : Discrepancies arise from differing experimental setups (e.g., static vs. flow calorimetry). To reconcile

- Compare gas-phase measurements (mass spectrometry) with solution-phase calorimetry.

- Validate using high-level ab initio calculations (e.g., CCSD(T)/CBS) to cross-check experimental ΔfH° values .

Q. How can ¹⁹F-NMR spectral fidelity be optimized for quantum computing applications involving this compound?

- Methodological Answer : In quantum gate experiments, pulse sequence calibration (e.g., U₄₅(π/4) gates) minimizes fidelity loss. For this compound, decoherence is mitigated by:

- Using deuterated solvents to reduce ¹H interference.

- Adjusting relaxation delays (T₁/T₂) to enhance signal-to-noise ratios.

Experimental fidelity losses are reported as 4–26% depending on spin-spin coupling constants (e.g., ²J₆F−₅F) .

Q. Data Contradiction Analysis

Q. Why do computational models sometimes overestimate the stability of this compound derivatives?

- Methodological Answer : Overestimation often stems from neglecting solvation effects or relativistic corrections (critical for iodine). Hybrid QM/MM simulations incorporating implicit solvent models (e.g., SMD) and spin-orbit coupling terms improve accuracy. Experimental validation via X-ray crystallography or kinetic studies is essential .

Q. Guidance for Rigorous Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., accessible NMR facilities), Novel (e.g., unexplored Au(I) catalytic mechanisms), and Relevant (e.g., advancing materials science or quantum computing) .

- PICO Framework : Define Population (compound derivatives), Intervention (catalytic conditions), Comparison (halogen-substituted analogs), and Outcome (reaction efficiency) .

Properties

IUPAC Name |

1,2-difluoro-4-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F2I/c7-5-2-1-4(9)3-6(5)8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSASJELKLBIMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369133 | |

| Record name | 1,2-Difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64248-58-4 | |

| Record name | 1,2-Difluoro-4-iodobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64248-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.